molecular formula C19H14F3NO5 B2898897 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide CAS No. 844645-92-7

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2898897
CAS No.: 844645-92-7
M. Wt: 393.318
InChI Key: UWSAYYXISZKLPM-UHFFFAOYSA-N
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Description

This compound is a chromone derivative featuring a 4-methoxyphenyl group at position 3, a trifluoromethyl (CF₃) group at position 2, and an acetamide moiety at the 7-oxy position. Chromones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO5/c1-26-11-4-2-10(3-5-11)16-17(25)13-7-6-12(27-9-15(23)24)8-14(13)28-18(16)19(20,21)22/h2-8H,9H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSAYYXISZKLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide , also known as a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13F3O5C_{19}H_{13}F_3O_5, with a molecular weight of approximately 378.3 g/mol. The structure features a chromenone core substituted with a methoxyphenyl group and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various enzymes. Studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cytotoxicity : The compound exhibits cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7) and human embryonic kidney cells (HEK293). In vitro studies have demonstrated significant inhibition of cell proliferation at varying concentrations, indicating its potential as an anticancer agent .
  • Antioxidant Activity : The presence of the methoxy group contributes to the antioxidant properties of the compound, potentially mitigating oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide:

Biological Activity IC50 Value Cell Line/Target Reference
COX-2 Inhibition10.4 μMEnzyme Inhibition
LOX-5 Inhibition5.4 μMEnzyme Inhibition
Cytotoxicity (MCF-7)18.1 μMBreast Cancer
Cytotoxicity (HEK293)24.3 μMHuman Embryonic Kidney

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • Anti-inflammatory Studies : A study investigated the anti-inflammatory properties of the compound by assessing its effect on COX and LOX pathways in vitro. Results indicated a moderate inhibition profile, suggesting potential therapeutic use in inflammatory diseases .
  • Cancer Research : In another study focusing on breast cancer treatment, the compound was tested for cytotoxic effects on MCF-7 cells. Results showed significant cell death at concentrations as low as 18.1 μM, highlighting its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities between the compound and target proteins involved in cancer progression and inflammation, further supporting its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

4-Fluorophenyl Analogs

Compounds such as 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic acid () replace the methoxy group with fluorine. These analogs demonstrated anticancer activity in vitro, with IC₅₀ values in the micromolar range .

4-Bromophenyl Analogs

2-{[3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide () introduces a bulkier bromine atom. Bromine’s steric and electronic effects may reduce solubility but enhance hydrophobic interactions in binding pockets. No direct bioactivity data are reported for this compound .

Naphthyl and Thiophene Derivatives

Bulkier substituents, such as 2-naphthyloxy () or thiophenecarboxylate (), increase molecular weight and steric hindrance. For example, 3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate exhibited inhibition of Helicobacter pylori succinate dehydrogenase (HpSDH) with an IC₅₀ of 3.9 µM, highlighting the role of extended aromatic systems in enzyme targeting .

Variations at Position 7

Benzamide Derivatives

N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides () replace the acetamide group with benzamide. These derivatives showed cytotoxicity against MCF-7 (breast cancer) and A-549 (lung adenocarcinoma) cell lines, with activities linked to apoptosis induction .

Ester and Carboxylic Acid Derivatives

Methyl esters (e.g., Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate , ) and carboxylic acids () at position 7 alter polarity. The ester derivatives are prodrugs, hydrolyzing in vivo to active acids. These compounds demonstrated improved bioavailability in pharmacokinetic studies .

Impact of Trifluoromethyl Group

The CF₃ group at position 2 is a common feature among analogs. Its strong electron-withdrawing effect stabilizes the chromone ring and enhances resistance to oxidative metabolism. Crystallographic studies () reveal that CF₃ groups influence molecular packing and intermolecular interactions, as analyzed via Hirshfeld surfaces .

Anticancer Activity

Compound Substituent (Position 3) Substituent (Position 7) IC₅₀ (Cancer Cell Lines) Reference
Target Compound 4-Methoxyphenyl Acetamide Pending -
2-((3-(4-Fluorophenyl)...)oxy)acetic Acid 4-Fluorophenyl Carboxylic Acid 12.5 µM (A-549)
N-(4-Oxo-2-(CF₃)-chromen-7-yl) Benzamide - Benzamide 8.2 µM (MCF-7)

The target compound’s 4-methoxyphenyl group may improve membrane permeability compared to fluorophenyl analogs, while the acetamide moiety balances solubility and target engagement.

Enzyme Inhibition

Compounds with extended aromatic systems (e.g., naphthyloxy in ) showed potent HpSDH inhibition, suggesting that bulkier groups enhance enzyme binding. The target compound’s smaller methoxyphenyl group may favor different therapeutic targets .

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